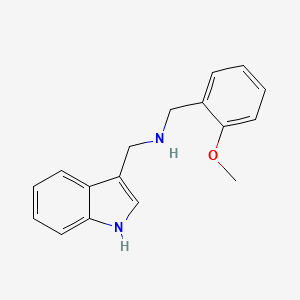

![molecular formula C13H9ClO2S2 B1302431 methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 255378-11-1](/img/structure/B1302431.png)

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

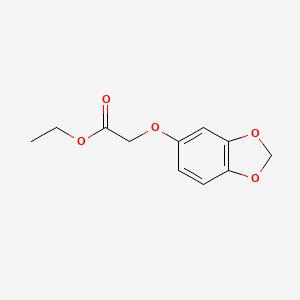

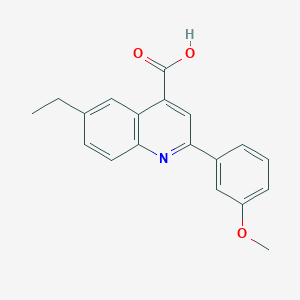

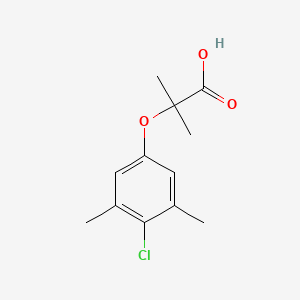

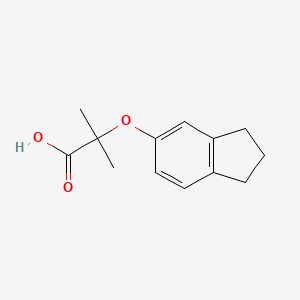

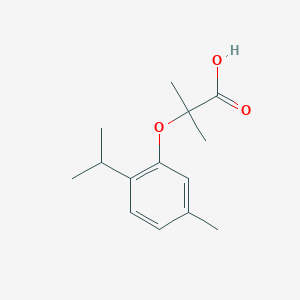

“Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate” is a chemical compound with the molecular formula C13H9ClO2S2 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.8 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

However, thieno[3,2-c]thiochromene derivatives, a class of compounds to which “methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate” belongs, have been studied for their potential applications. For example, some synthetic thiophene derivatives have shown inhibitory effects against certain organisms .

- Thiochromene derivatives have shown potential as anticancer agents . However, the specific mechanisms of action and the types of cancer they may be effective against are not specified in the available literature.

- Some thiochromene derivatives have demonstrated antileishmanial properties . Leishmaniasis is a disease caused by parasites of the Leishmania type.

- Thiochromene derivatives have been studied for their potential anti-HIV properties . HIV (Human Immunodeficiency Virus) is a virus that attacks cells that help the body fight infection.

- These compounds have also shown antibacterial properties , which could make them useful in the development of new antibiotics.

- Thiochromene derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Anticancer Activity

Antileishmanial Activity

Anti-HIV Activity

Antibacterial Activity

Antioxidant Activity

Hypoxia-Inducible Factor Hydroxylase Inhibiting Properties

- Thienothiophene derivatives, which are structurally similar to thieno[3,2-c]thiochromene derivatives, have shown antiviral properties . This suggests that thieno[3,2-c]thiochromene derivatives might also have potential as antiviral agents.

- Thienothiophene derivatives have demonstrated antitumor activities . Given the structural similarities, thieno[3,2-c]thiochromene derivatives could potentially have similar effects.

- Thienothiophene derivatives have been studied for their antiglaucoma properties . This suggests that thieno[3,2-c]thiochromene derivatives might also be useful in the treatment of glaucoma.

- In addition to the antibacterial properties mentioned earlier, thienothiophene derivatives have also shown broader antimicrobial effects . This could potentially extend to thieno[3,2-c]thiochromene derivatives as well.

- Thienothiophene derivatives have been used in semiconductors, solar cells, and organic field effect transistors . Thieno[3,2-c]thiochromene derivatives, due to their similar structure, might also have potential in these areas.

Antiviral Activity

Antitumor Activity

Antiglaucoma Activity

Antimicrobial Activity

Semiconductor Applications

Electroluminescent Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propriétés

IUPAC Name |

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVNZFAPLKNBHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372322 |

Source

|

| Record name | Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | |

CAS RN |

255378-11-1 |

Source

|

| Record name | Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)

![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)

![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)